

Methyl Green zinc chloride salt chemical properties and structure

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Compound of Interest

Compound Name: Methyl Green zinc chloride salt

Cat. No.: B1364181

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This document provides a comprehensive overview of the chemical properties, structure, and common applications of **Methyl Green zinc chloride salt** (C.I. 42590), a cationic triphenylmethane dye widely used in histology and molecular biology.

Core Chemical Properties

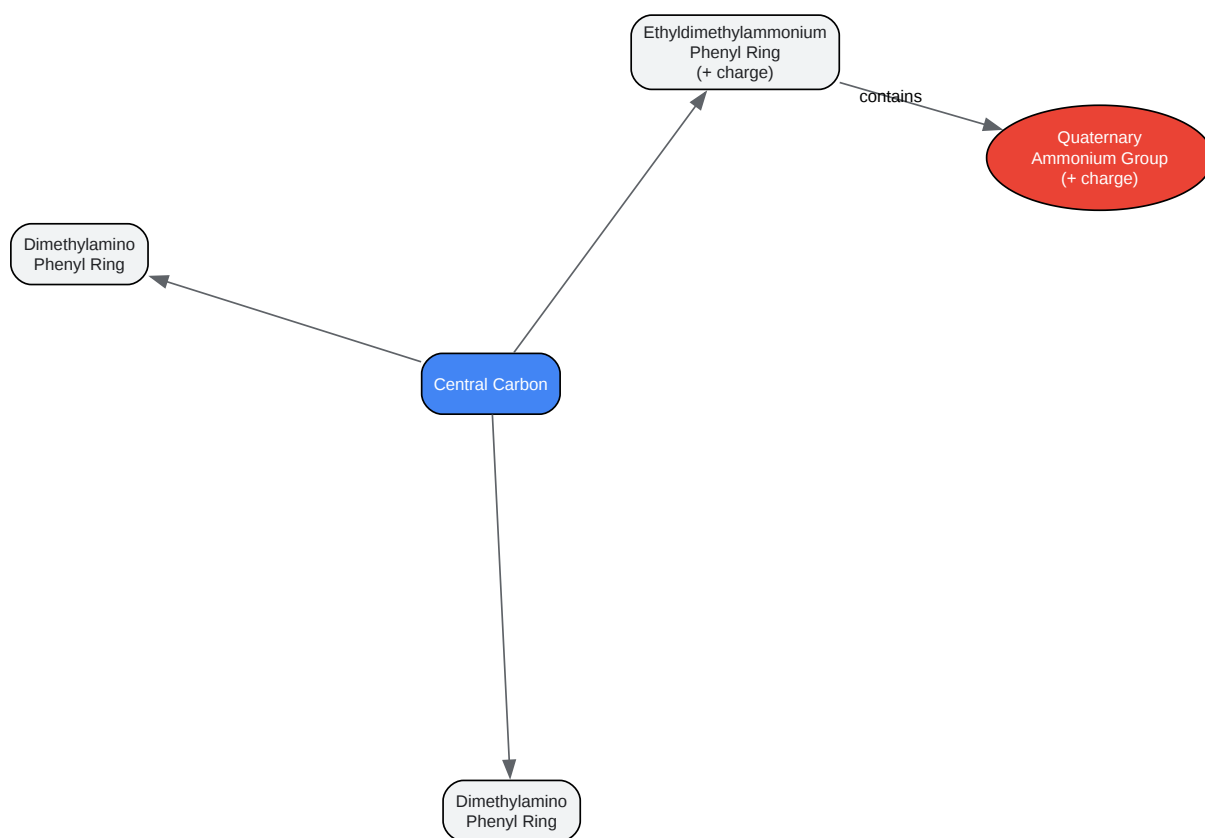
Methyl Green zinc chloride salt is a synthetic dye recognized for its high affinity for DNA. It is typically supplied as a dark green or brown crystalline powder.^{[1][2]} The compound is often sold as a double salt with zinc chloride, which stabilizes the dye.^[3] It is important to note that commercial preparations of "Methyl Green" are often, in fact, Ethyl Green (where an ethyl group replaces a methyl group) and may contain Crystal Violet as an impurity, which can be removed by chloroform extraction.^{[4][5]}

Table 1: Physicochemical Properties of **Methyl Green Zinc Chloride Salt**

Property	Value	Source(s)
CAS Number	7114-03-6	[1][6]
C.I. Number	42590	[1][7]
Molecular Formula	C ₂₇ H ₃₅ BrClN ₃ · ZnCl ₂	[2][8]
Molecular Weight	653.24 g/mol	[8][9]
Appearance	Dark brown, dark red, or green powder/crystals	[1][2][6]
Melting Point	>300 °C	
Solubility	Water (70-80 g/L), Ethanol, Methanol, DMSO	[7][9][10]
pH	4.6 (10 g/L aqueous solution at 20°C)	[1][11]
Absorption Max (λmax)	630-635 nm (in water)	[4][9][11]
Fluorescence	Excitation: ~633 nm; Emission: ~677 nm	[12][13]

Chemical Structure and Mechanism of Action

Methyl Green is a cationic dye with two positive charges, which allows it to bind electrostatically to the negatively charged phosphate backbone of DNA.[6][13] Its structure, featuring three aniline rings, facilitates a specific interaction with the major groove of the DNA double helix, showing a preference for AT-rich regions.[6][9] This high-affinity, non-intercalating binding makes it an excellent and specific stain for DNA in cell nuclei.[6][12] The zinc chloride is present as a double salt, which helps to precipitate and stabilize the dye.



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Caption: Logical structure of the Methyl Green (Ethyl Green) cation.

Experimental Protocols and Applications

Methyl Green is a versatile tool in research, primarily used for visualizing nucleic acids.

This classical histological technique differentiates DNA from RNA in tissue sections.^[14] Methyl Green stains the DNA in the nucleus a blue-green color, while Pyronin Y counterstains the RNA in the cytoplasm and nucleolus red or pink.^{[14][15]}

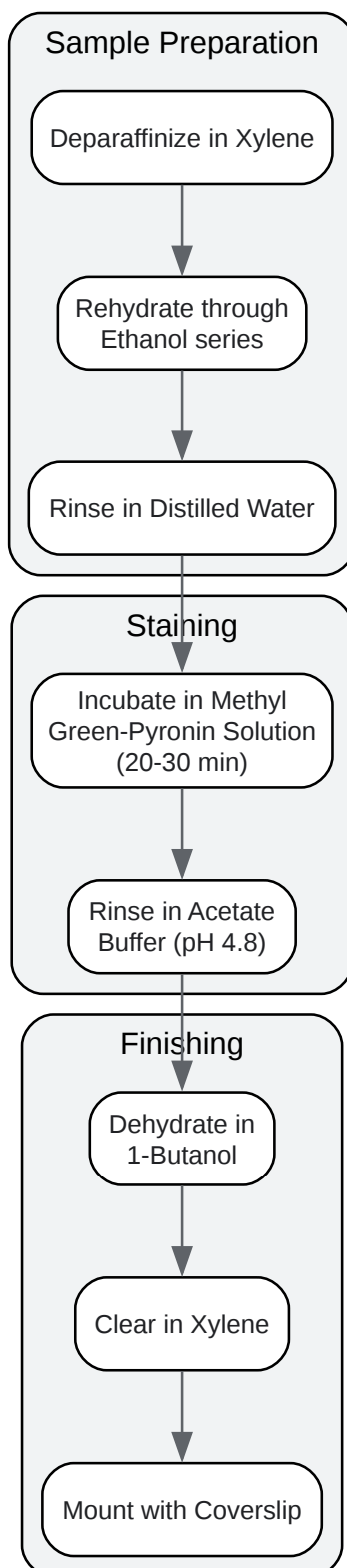
Detailed Protocol for Paraffin-Embedded Sections:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene for 5 minutes (repeat once).^[15]
 - Transfer to 100% Ethanol for 3 minutes.
 - Transfer to 95% Ethanol for 3 minutes.
 - Rinse in distilled water.^[15]
- Staining:
 - Place slides in freshly prepared Methyl Green-Pyronin working solution for 20-30 minutes.^[15]
 - Briefly rinse in Acetate buffer solution (pH 4.8).^[15]
- Dehydration and Clearing:
 - Blot slides gently.
 - Immerse in 1-Butanol for 5 minutes (repeat once).^[15]
 - Transfer to Xylene for 5 minutes.^[15]
- Mounting:
 - Mount the still-wet slides with a xylene-based mounting medium (e.g., Entellan® new) and a coverslip.^[15]

Expected Result:

- Chromatin (DNA): Blue-green^[15]

- Nucleoli (RNA): Red[15]
- Cytoplasm (RNA): Pink to Red[15]



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Caption: Workflow for Methyl Green-Pyronin staining of tissue sections.

Methyl Green serves as a highly stable, red-emitting fluorescent dye for DNA, making it ideal for confocal microscopy, especially for thick specimens like whole embryos.^{[5][13]} Its resistance to photobleaching is a significant advantage over other common DNA stains.^{[5][12]}

General Protocol for Fixed Embryos:

- **Dye Purification:** Prepare a 2-4% aqueous solution of Methyl Green. To remove contaminating Crystal Violet, mix the solution with two parts chloroform in a fume hood, centrifuge to separate the phases, and collect the upper aqueous phase containing the purified Methyl Green.^{[5][13]}
- **Staining:** Dilute the purified stock solution to a working concentration of approximately 2-4 µg/mL in a buffer (e.g., PBS with Tween 20). Incubate the fixed embryos in this solution at 4°C for at least 6 hours or overnight.^[12]
- **Washing:** Wash the embryos multiple times with buffer (e.g., PBS) for 30 minutes each time to remove unbound dye.^[12]
- **Imaging:** Mount the sample (e.g., in 75% glycerol) and image using a confocal microscope with an excitation wavelength of ~633 nm and an emission collection window of ~650-750 nm.^{[12][13]}
- **Nuclear Counterstain:** Its distinct bluish-green color provides excellent contrast with red, purple, or brown reaction products in immunohistochemistry (IHC) and in situ hybridization (ISH).^[16]
- **Apoptosis Detection:** The dye can be used in histochemical staining to identify apoptotic nuclei based on morphological changes.^{[13][16]}
- **Electrophoresis Tracking Dye:** It is also employed as a tracking dye in certain types of acid-polyacrylamide gel electrophoresis.^{[6][9]}

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